An In-depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-Ph-PEG4-bis-PEG3-N3, a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs), due to its unique architecture that allows for the attachment of multiple molecules with distinct functionalities.
Core Concepts: Chemical Structure and Functionality
Ald-Ph-PEG4-bis-PEG3-N3 is a precisely designed linker molecule featuring three key components:
-
A Phenyl Aldehyde (Ald-Ph) Group: This functional group provides a reactive site for conjugation with molecules containing primary amines, such as the lysine (B10760008) residues on antibodies or other proteins. The reaction forms a Schiff base, which can be further stabilized by reduction to a secondary amine linkage.
-
A Branched PEG Backbone: The core of the linker consists of a branched PEG structure with two distinct arm lengths: a PEG4 (four ethylene (B1197577) glycol units) and a bis-PEG3 (two arms of three ethylene glycol units each). This branched architecture offers several advantages over linear PEG linkers, including the potential for a higher drug-to-antibody ratio (DAR) and improved pharmacokinetic properties. The hydrophilic nature of the PEG chains enhances the water solubility of the entire conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.
-
Two Terminal Azide (B81097) (N3) Groups: The two PEG3 arms are terminated with azide groups. These are versatile handles for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and stable attachment of molecules functionalized with alkyne groups.
This unique combination of a reactive aldehyde and two azide functionalities on a branched PEG scaffold makes Ald-Ph-PEG4-bis-PEG3-N3 a powerful tool for constructing complex and well-defined bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of Ald-Ph-PEG4-bis-PEG3-N3 is presented in the table below.
| Property | Value |
| Molecular Formula | C44H74N10O17 |
| Molecular Weight | 1015.1 g/mol |
| Appearance | Likely a viscous oil or solid |
| Solubility | Soluble in water and common organic solvents such as DMSO, DMF, and dichloromethane |
Proposed Synthesis of Ald-Ph-PEG4-bis-PEG3-N3
Caption: Proposed synthetic workflow for Ald-Ph-PEG4-bis-PEG3-N3.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Ald-Ph-PEG4-bis-PEG3-N3 in bioconjugation. The following protocols provide a general framework for its use in constructing an antibody-drug conjugate.
Protocol 1: Conjugation of Ald-Ph-PEG4-bis-PEG3-N3 to an Antibody
This protocol describes the initial attachment of the linker to an antibody via the aldehyde group.
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, pH 7.4)
-
Ald-Ph-PEG4-bis-PEG3-N3
-
Sodium cyanoborohydride (NaCNBH3) solution
-
Quenching solution (e.g., Tris buffer, pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: To the antibody solution, add a molar excess of Ald-Ph-PEG4-bis-PEG3-N3 (typically 5-20 fold excess).
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the antibody-linker conjugate using an SEC column to remove excess linker and other small molecules.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Payload
This protocol describes the "clicking" of an alkyne-functionalized cytotoxic drug onto the azide-terminated linker.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
SEC column
Procedure:
-
Reaction Setup: To the purified antibody-linker conjugate, add a molar excess of the alkyne-functionalized drug (typically 2-5 fold excess per azide group).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and the copper-chelating ligand.
-
Initiation of Click Reaction: Add the reducing agent to the antibody-linker-drug mixture, followed by the addition of the CuSO4/ligand complex.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the final antibody-drug conjugate using an SEC column to remove unreacted drug and catalyst.
Data Presentation: Comparison of Branched vs. Linear PEG Linkers
The branched structure of Ald-Ph-PEG4-bis-PEG3-N3 is a key feature that can significantly impact the properties of the resulting ADC. The following tables summarize comparative data on the performance of branched versus linear PEG linkers in ADCs.
Table 1: Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Architecture | Achievable DAR | Tendency for Aggregation |
| Linear | Lower | Higher with increasing DAR |
| Branched | Higher | Lower at equivalent DAR |
Table 2: Impact on Pharmacokinetics
| Linker Architecture | Plasma Half-life | In Vivo Efficacy |
| Linear | Shorter | Generally lower |
| Branched | Longer | Generally higher |
Mandatory Visualization
Caption: Chemical structure of Ald-Ph-PEG4-bis-PEG3-N3.
Caption: Experimental workflow for ADC synthesis using Ald-Ph-PEG4-bis-PEG3-N3.
